molecular formula C6H10O3 B1337766 4,4-Dimethoxy-2-butenal CAS No. 4093-49-6

4,4-Dimethoxy-2-butenal

Cat. No. B1337766
CAS RN: 4093-49-6
M. Wt: 130.14 g/mol
InChI Key: OJFHAFJGQZSFKT-ONEGZZNKSA-N
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Description

4,4-Dimethoxy-2-butenal is a chemical compound that serves as a starting material in various synthetic applications. It is a versatile building block used in the synthesis of conjugated dienes and dienals, which are important for constructing other natural products . The compound has been utilized in the preparation of 1,3-diols with unsymmetrical substituents, showcasing its utility in organic synthesis .

Synthesis Analysis

The synthesis of 4,4-Dimethoxy-2-butanone, a closely related compound, involves a three-step process starting with sodium and methanol. The first step is the preparation of sodium methoxide in methanol, followed by a Claisen reaction with acetone and methyl formate to produce sodium formyl acetone. The final step is an acetylizing reaction in methanol with sulfuric acid, yielding 4,4-dimethoxy-2-butanone with a high purity of 98.7% . This synthesis route may provide insights into the synthesis of 4,4-Dimethoxy-2-butenal.

Molecular Structure Analysis

The molecular structure of 4,4-Dimethoxy-2-butenal is not directly discussed in the provided papers. However, related compounds with dimethoxy substituents have been analyzed. For instance, the crystal structure of 1,1-dimethoxy-4,4-bis(phenylamino)-3-buten-2-one shows π-delocalization and the formation of parallel infinite chains through N-H…O hydrogen bonds . Such structural features might be relevant when considering the reactivity and molecular interactions of 4,4-Dimethoxy-2-butenal.

Chemical Reactions Analysis

4,4-Dimethoxy-2-butenal has been used as a precursor for the synthesis of various conjugated dienes and dienals. The deacetalization of dimethoxyalkadienes derived from 4,4-Dimethoxy-2-butenal yields dienals, which are naturally occurring compounds and valuable synthons for further transformations . Additionally, the compound's reactivity with hydrazine hydrate and phenyl hydrazines has been explored, leading to the formation of pyrazoles and naphthalenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4-Dimethoxy-2-butenal are not explicitly detailed in the provided papers. However, the synthesis and structural analysis of related compounds suggest that 4,4-Dimethoxy-2-butenal would exhibit properties typical of α,β-unsaturated aldehydes, such as reactivity in conjugate addition reactions and the potential for hydrogen bonding due to the aldehyde functional group . The dimethoxy groups may also influence the compound's solubility and stability.

Scientific Research Applications

Synthesis of Conjugated Dienes and Dienals

4,4-Dimethoxy-2-butenal serves as a starting compound for the synthesis of conjugated dienes and dienals, which are pivotal in the formation of natural products. This compound is utilized to develop methods for creating dimethoxyalkadienes through deacetalization, yielding dienals with high efficiency. These dienals and dienes are essential for constructing various natural products, indicating the compound's utility in organic synthesis and natural product chemistry (Badanyan et al., 2001).

Preparation of 1,3-Diols with Unsymmetrical Substituents

Another application involves the reduction of 4,4-dimethoxy-2-butanone, closely related to 4,4-dimethoxy-2-butenal, by Yamadazyma farinosa IFO 10896, leading to the preparation of (R)-4,4-dimethoxy-2-butanol. This compound is then converted to 6-hepten-2,4-diol isomers, showcasing its role in synthesizing complex molecules with unsymmetrical substituents, valuable in various chemical syntheses (Yamazaki et al., 2000).

Development of Fine Chemicals

4,4-Dimethoxy-2-butanone, closely related to 4,4-dimethoxy-2-butenal, has been explored for its potential in developing fine chemicals. Its applications extend to the production of high-potential compounds such as 2-chloro-3-amino-4-methylpyridine and 3-hydroxy-3-methyl-1,1-dimethoxybutane. The versatility of 4,4-dimethoxy-2-butanone in synthesizing various chemicals underscores the potential utility of 4,4-dimethoxy-2-butenal in similar contexts (Cheng, 2005).

Arylation Reactions

4,4-Dimethoxy-2-butenal and its derivatives find applications in arylation reactions, such as the reaction with arenediazonium tetrafluoroborates in the presence of Pd(OAc)2. This process yields protected 4-arylbutenals, demonstrating the compound's utility in facilitating arylation reactions, which are fundamental in organic synthesis and pharmaceutical chemistry (Zaragoza & Heinze, 2011).

Safety And Hazards

4,4-Dimethoxy-2-butanone is a highly flammable liquid and vapor. It is harmful in contact with skin or if inhaled. It causes skin irritation and serious eye damage. It may cause respiratory irritation and may cause drowsiness or dizziness .

Future Directions

The synthesis method of 4,4-dimethoxy-2-butanone disclosed could be suitable for large-scale industrial production .

properties

IUPAC Name

(E)-4,4-dimethoxybut-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-8-6(9-2)4-3-5-7/h3-6H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFHAFJGQZSFKT-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C=CC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(/C=C/C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethoxy-2-butenal

CAS RN

4093-49-6
Record name Fumaraldehyde mono(dimethylacetal)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
SO Badanyan, GM Makaryan, AL Ovanesyan… - Russian Journal of …, 2001 - Springer
Using (2E)-4,4-dimethoxy-2-butenal as starting compound, methods were developed for synthesis of (2E,4E)- and (2E,4Z)-dimethoxyalkadienes. Deacetalization of the latter gives with …
Number of citations: 3 link.springer.com
AL Ovanesyan, OA Garibyan… - Russian Journal of Organic …, 2000 - elibrary.ru
Stereoselective synthesis of methyl and ethyl (2E,4Z)-2,4-decadienoates from (E)-4,4-dimethoxy-2-butenal КОРЗИНА ПОИСК НАВИГАТОР СЕССИЯ КОНТАКТЫ ИНФОРМАЦИЯ О ПУБЛИКАЦИИ …
Number of citations: 2 elibrary.ru
LA Yanovskaya, RN Stepanova… - Bulletin of the Academy of …, 1965 - Springer
In attempting to obtain the cyanohydrin of 4, 4-dimethoxy-2-butenal by the reaction of acetone cyanohydrin (I) with trans-4, 4-dimethoxy-2-butenal (II) in the presence of alkaline agents [1…
Number of citations: 3 link.springer.com
A Khrimian - Tetrahedron, 2005 - Elsevier
All eight geometric isomers of methyl 2,4,6-decatrienoate were synthesized from readily accessible starting materials by fully exploiting Wittig-type olefinations, and taking advantage of …
Number of citations: 50 www.sciencedirect.com
OA Garibyan, AL Ovanesyan, GM Makaryan… - Russian Journal of …, 2008 - Springer
A new procedure for preparing natural alkatrienes, fucoserratene and 1,3,5-undecatrienes, was developed. The key step of both syntheses is stereoselective formation of double bonds …
Number of citations: 1 link.springer.com
LA Yanovskaya, C Shachidayatov, VF Kutcherov - Tetrahedron, 1967 - Elsevier
THE REACTION OF CYANOHYDRINS WITH ~,/~-UNSATURATED ALDEHYDES LA Y^NOVSKAYA, CH. SHA~IDAYATOV and VF KtyrctmRov We HAVe rec Page 1 Tetraim~rcm, t967, …
Number of citations: 9 www.sciencedirect.com
A Khrimian, DR Lance, VC Mastro… - Journal of agricultural …, 2010 - ACS Publications
The winter moth, Operophtera brumata (Lepidoptera: Geometridae), is an early-season defoliator that attacks a wide variety of hardwoods and, in some cases, conifers. The insect is …
Number of citations: 7 pubs.acs.org
ME Kuehne, F Xu - The Journal of Organic Chemistry, 1998 - ACS Publications
Condensations of l-tryptophan-derived 2-[(methoxycarbonyl)methyl]-3-[2(S)-(benzyloxycarbonyl)-2-(N b -benzylamino)ethyl]indole (6) with 4,4-dimethoxyacrolein or with 2,4-hexadienal, …
Number of citations: 94 pubs.acs.org
T OGASA, H SAITO, Y HASHIMOTO… - Chemical and …, 1989 - jstage.jst.go.jp
3-H-1-Carbacephem nuclei with or without a 2α-or 2β-methyl group were prepared via 2+ 2 cycloaddition followed by intramolecular Horner-Emmons cyclization. Optically active 3-H-1-…
Number of citations: 38 www.jstage.jst.go.jp
J Raap, S Nieuwenhuis, A Creemers… - European journal of …, 1999 - Wiley Online Library
A synthetic route to stable‐isotope‐substituted L‐phenylalanine is presented, which allows the introduction of 13 C, 15 N, and deuterium labels at any position or combination of …

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